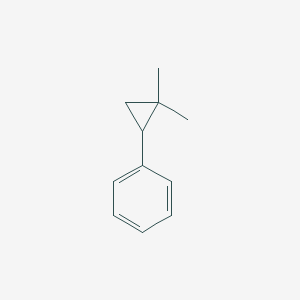

(2,2-Dimethylcyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCCZGGBKTXNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451604 | |

| Record name | (2,2-Dimethylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7653-94-3 | |

| Record name | (2,2-Dimethylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethylcyclopropyl Benzene and Core Structural Motifs

Approaches to the 2,2-Dimethylcyclopropyl Unit

The formation of the 2,2-dimethylcyclopropyl group is the central challenge in the synthesis of (2,2-dimethylcyclopropyl)benzene. The main strategies involve the direct cyclopropanation of a suitably substituted alkene or the modification of a pre-existing cyclopropane (B1198618) ring.

Stereoselective Cyclopropanation Strategies

Stereoselective cyclopropanation reactions are powerful tools for the construction of the cyclopropane ring with defined stereochemistry. However, for the synthesis of an achiral molecule like this compound, the focus shifts to the efficient formation of the gem-dimethyl substituted ring.

Lithium carbenoids offer a potent method for the cyclopropanation of alkenes. The reaction of a lithium carbenoid, generated in situ, with an appropriate alkene can yield the desired cyclopropane derivative. In the context of synthesizing this compound, a plausible route involves the reaction of a styrene (B11656) derivative with a lithium carbenoid generated from 2,2-dibromopropane (B1583031) and an organolithium reagent like n-butyllithium (n-BuLi).

The reaction of geraniol (B1671447) with lithium carbenoids generated from n-BuLi and a corresponding dihaloalkane has been shown to proceed in a chemoselective and stereoselective manner, highlighting the utility of this method for the formation of gem-dimethylcyclopropanes. This suggests a coordinating effect from the oxygen of the allylic moiety. While direct literature on the specific reaction with a simple styrene to form this compound is scarce, the underlying principles support its feasibility. The use of pentane (B18724) as a solvent has been noted as crucial for the success of similar reactions. The mechanism is believed to be a Lewis base-assisted concerted process.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| Styrene (postulated) | 2,2-Dibromopropane | n-BuLi | Pentane | This compound |

| Geraniol | 2,2-Dibromopropane | n-BuLi | Pentane | Corresponding gem-dimethylcyclopropane |

Table 1: Postulated and Reported Lithium Carbenoid-Mediated Cyclopropanations

The transition metal-catalyzed reaction of diazo compounds with alkenes is a cornerstone of cyclopropane synthesis. Rhodium(II) catalysts are particularly effective in mediating the transfer of a carbene from a diazo compound to an alkene. For the synthesis of this compound, the reaction of styrene with a diazo compound precursor to the dimethylcarbene, such as 2-diazopropane, in the presence of a rhodium catalyst like dirhodium tetraoctanoate or dirhodium tetrapivalate, would be a viable approach.

Studies on the rhodium-catalyzed cyclopropanation of styrene with various diazoesters have been extensively reported. While these often focus on the synthesis of ester-substituted cyclopropanes, the fundamental reactivity of the rhodium carbenoid with the styrene double bond is well-established. The efficiency and diastereoselectivity of these reactions can be highly dependent on the specific rhodium catalyst and the substituents on the diazo compound. For instance, rhodium-catalyzed reactions of styrene with ethyl α-diazopropionate have been shown to proceed, albeit with low diastereoselectivity in some cases.

| Alkene | Diazo Compound | Catalyst | Product |

| Styrene | 2-Diazopropane (from precursor) | Rh₂(OAc)₄ (or other Rh(II) catalysts) | This compound |

| Styrene | Ethyl α-diazopropionate | Rh₂(Piv)₄ | Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate |

Table 2: Diazo Compound-Based Cyclopropanation Reactions

The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane (B129776), is a classic method for cyclopropanation. tcichemicals.comnrochemistry.comsynarchive.comthermofisher.comwikipedia.org For the introduction of a gem-dimethyl group, a modified approach is necessary. One such approach would involve the reaction of an alkene like 1-phenyl-2-methylpropene with a suitable carbenoid precursor.

While the classic Simmons-Smith reaction generates a CH₂ unit, modifications are required to deliver a C(CH₃)₂ unit. A potential strategy involves the use of a precursor that can generate a dimethylcarbene or its equivalent. However, a more direct analogue would utilize a gem-dihaloalkane other than diiodomethane. An alternative and more common approach to access the target molecule via a Simmons-Smith-like pathway would be to start with an alkene that already contains the necessary carbon framework, such as 1-phenyl-2-methylpropene. The reaction of this alkene with diiodomethane and a zinc-copper couple would lead to the formation of 1,1-dimethyl-2-phenylcyclopropane, which is another name for this compound. Modern variations of the Simmons-Smith reaction often employ diethylzinc (B1219324) (Furukawa modification), which can enhance reactivity. tcichemicals.comthermofisher.comwikipedia.org

| Alkene | Reagents | Product |

| 1-Phenyl-2-methylpropene | CH₂I₂, Zn-Cu couple | This compound |

| 1-Phenyl-2-methylpropene | CH₂I₂, Et₂Zn | This compound |

Table 3: Simmons-Smith Reaction Analogues for this compound Synthesis

Functional Group Interconversions on Cyclopropyl (B3062369) Precursors

An alternative to the direct cyclopropanation of an alkene is the synthesis of a functionalized cyclopropane ring followed by subsequent chemical modifications to arrive at the target structure.

A well-established route to substituted cyclopropanes involves the synthesis of cyclopropanecarboxylic acids. For this compound, a key intermediate is 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This carboxylic acid can be synthesized through various means, including the cyclopropanation of an appropriate unsaturated ester followed by hydrolysis. For instance, the reaction of an ester of 3-phenyl-2-butenoic acid with a suitable cyclopropanating agent could yield the corresponding cyclopropanecarboxylate (B1236923) ester, which upon hydrolysis would give the desired carboxylic acid.

Once 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid is obtained, the final step is a decarboxylation reaction to remove the carboxyl group and introduce a hydrogen atom, yielding this compound. Decarboxylation can often be achieved by heating the carboxylic acid, sometimes in the presence of a catalyst. The ease of decarboxylation is dependent on the structure of the carboxylic acid.

A related approach involves the synthesis of 2,2-dimethylcyclopropanecarboxylic acid itself, which can be achieved via the cyclopropanation of 2-methylpropenoic acid (methacrylic acid) or its esters. researchgate.net This can then be coupled with a phenyl group through reactions like Friedel-Crafts acylation of benzene (B151609) with the corresponding acid chloride, followed by reduction of the resulting ketone.

| Precursor | Reaction Sequence | Intermediate | Final Product |

| 3-Phenyl-2-butenoic acid ester | 1. Cyclopropanation 2. Hydrolysis | 2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid | This compound |

| 2-Methylpropenoic acid | 1. Esterification 2. Cyclopropanation 3. Hydrolysis | 2,2-Dimethylcyclopropanecarboxylic acid | This compound (via subsequent phenylation and reduction) |

Table 4: Synthesis via Carboxylic Acid Derivatives

Conversion of Alcohols to Halides

A crucial step in many synthetic routes toward this compound and its precursors involves the conversion of cyclopropylmethanols to their corresponding halides. This transformation is pivotal as it activates the cyclopropylmethyl moiety for subsequent coupling reactions. One effective method utilizes magnesium and beryllium halides in refluxing diethyl ether to transform cyclopropylmethanols into homoallylic halides. acs.org Notably, magnesium bromide and iodide have demonstrated high efficacy, facilitating the reaction under mild conditions to produce high yields with minimal byproducts. acs.org The reactivity of the alcohol substrate is a key factor, with tertiary and benzylic alcohols exhibiting greater reactivity than secondary alcohols. acs.org An interesting observation is that cyclopropylmethanol (B32771) itself does not react under these conditions. acs.org

Another established procedure involves treating cyclopropanemethanol (CPMO) with an aqueous solution of a hydrogen halide (HX) at controlled temperatures, typically ranging from -30° C to 35° C. google.com This process yields cyclopropylmethyl halides (CPMX), such as cyclopropylmethyl chloride (CPMCl) and cyclopropylmethyl bromide (CPMBr). google.com The reaction results in a two-phase liquid system, allowing for the separation of the crude organic product by decantation, followed by fractional distillation to achieve high purity. google.com

Formation and Functionalization of the Phenyl Moiety

The introduction and subsequent modification of the phenyl group are central to the synthesis of this compound.

Friedel-Crafts Alkylation and Related Aromatic Coupling Reactions

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an alkyl halide and an aromatic ring, catalyzed by a Lewis acid. organic-chemistry.orglibretexts.org This reaction proceeds via an electrophilic aromatic substitution mechanism where a carbocation, generated from the alkyl halide and Lewis acid, is attacked by the π-electrons of the benzene ring. libretexts.org Common Lewis acid catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). libretexts.orgbeyondbenign.org

In the context of synthesizing this compound, a (2,2-dimethylcyclopropyl)methyl halide could theoretically be coupled with benzene using a Friedel-Crafts approach. However, a significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation, as the initial alkyl substituent activates the aromatic ring towards further substitution. organic-chemistry.orglibretexts.org

A related and often more controlled approach is Friedel-Crafts acylation, which introduces an acyl group into the aromatic ring. libretexts.org The resulting ketone can then be reduced to the desired alkyl group. This two-step process avoids polyalkylation because the acyl group is deactivating, preventing further reactions on the aromatic ring. libretexts.org

Recent advancements have explored alternative catalysts to the traditional and often harsh Lewis acids. For instance, graphite (B72142) has been shown to catalyze the alkylation of p-xylene (B151628) with 1-bromobutane, offering a greener alternative to aluminum chloride. beyondbenign.org

Strategies for Orthogonal Aromatic Functionalization

Once the this compound core is assembled, further functionalization of the benzene ring may be desired. The directing effects of the cyclopropyl group and any other existing substituents on the ring become critical. The design of a synthesis for a polysubstituted benzene requires careful consideration of the order of reactions to ensure the correct regiochemistry. libretexts.orglibretexts.org For instance, if a meta-substituted product is desired, a meta-directing group would need to be introduced at the appropriate stage. libretexts.org Conversely, for ortho- or para-substitution, an ortho-, para-directing group would be utilized. The interplay between activating and deactivating groups, as well as steric hindrance, must be strategically managed to achieve the desired isomer. libretexts.org

Integrated Multi-Step Synthesis Pathways to this compound

The construction of this compound is typically achieved through multi-step sequences that strategically build the two core structural motifs.

Sequential Construction of Cyclopropyl and Benzene Entities

A common strategy involves the sequential synthesis of the cyclopropyl and benzene components. One approach could begin with the synthesis of 2,2-dimethylcyclopropane carboxylic acid. researchgate.net This can be achieved through the esterification of 2-methylbutenoic acid, followed by cyclopropanation and hydrolysis. researchgate.net The resulting carboxylic acid can then be converted to an acid chloride, which could potentially undergo a Friedel-Crafts acylation with benzene, followed by reduction to yield this compound.

Alternatively, a synthesis could commence with a substituted benzene. For example, a multi-step synthesis could be designed starting from benzene, where functional groups are introduced in a specific order to direct subsequent reactions to the desired positions. youtube.comyoutube.com This often involves a combination of electrophilic aromatic substitution reactions and functional group interconversions. youtube.comyoutube.com

Stereochemical Control and Asymmetric Induction in Synthesis

For syntheses targeting specific stereoisomers of substituted cyclopropanes, stereochemical control is paramount. While the synthesis of this compound itself does not inherently involve a chiral center on the cyclopropane ring when attached to an unsubstituted benzene, the principles of asymmetric synthesis are crucial for creating more complex, chiral derivatives.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (2,2-Dimethylcyclopropyl)benzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer invaluable insights into its molecular architecture.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.3 ppm, as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

The protons on the cyclopropyl ring and its methyl substituents will resonate in the upfield region. The methine proton (CH) on the cyclopropane (B1198618) ring, being adjacent to the phenyl group, is expected to be the most deshielded of the aliphatic protons. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring and the protons of the two methyl groups will have characteristic chemical shifts and coupling patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic Protons (C₆H₅) | 7.28 - 7.15 | Multiplet | - |

| Methine Proton (Cyclopropyl CH) | 1.85 | Triplet | 8.0, 5.0 |

| Methylene Protons (Cyclopropyl CH₂) | 0.85 - 0.75 | Multiplet | - |

| Methyl Protons (CH₃) | 1.15 | Singlet | - |

| Methyl Protons (CH₃) | 0.65 | Singlet | - |

Note: The data in this table is predicted and may differ from experimental values.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven distinct signals are predicted, corresponding to the inequivalent carbon atoms.

The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 125-145 ppm). The ipso-carbon, directly attached to the cyclopropyl group, is expected at the most downfield position in this region. The quaternary carbon of the cyclopropyl ring and the carbons of the two methyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (ipso-Aromatic) | 143.5 |

| C2/C6 (ortho-Aromatic) | 128.3 |

| C3/C5 (meta-Aromatic) | 126.0 |

| C4 (para-Aromatic) | 125.2 |

| C (Quaternary Cyclopropyl) | 22.5 |

| CH (Methine Cyclopropyl) | 25.0 |

| CH₂ (Methylene Cyclopropyl) | 18.0 |

| CH₃ (Methyl) | 28.5 |

| CH₃ (Methyl) | 18.2 |

Note: The data in this table is predicted and may differ from experimental values.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Stereochemical Elucidation

A COSY experiment would reveal the scalar coupling network within the molecule. Cross-peaks would be expected between the aromatic protons, confirming their ortho, meta, and para relationships. Furthermore, correlations would be observed between the methine and methylene protons on the cyclopropyl ring, confirming their connectivity.

A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the protons of the methyl groups and the nearby methylene and methine protons of the cyclopropyl ring. Additionally, NOEs between the ortho protons of the phenyl ring and the methine proton of the cyclopropyl ring would confirm their close spatial relationship.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 146, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an alkyl-substituted benzene (B151609) derivative.

A prominent fragment would likely result from the benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable cation at m/z 131. Another significant fragmentation pathway could involve the cleavage of the bond between the phenyl group and the cyclopropyl ring, resulting in a phenyl cation at m/z 77 and a dimethylcyclopropyl radical. Further fragmentation of the cyclopropyl ring could also occur.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Structure |

| 146 | Molecular Ion | [C₁₁H₁₄]⁺ |

| 131 | [M - CH₃]⁺ | [C₁₀H₁₁]⁺ |

| 115 | [M - C₂H₅]⁺ | [C₉H₉]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Note: The fragmentation data is based on general principles of mass spectrometry and analysis of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as for the aliphatic C-H bonds of the cyclopropyl and methyl groups.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Cyclopropyl & Methyl) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1465, 1380 | C-H Bend | Aliphatic (Methyl) |

| ~1020 | C-C Stretch | Cyclopropyl Ring |

| 740, 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

Note: The wavenumbers are approximate and characteristic for the respective functional groups.

X-ray Diffraction Analysis for Solid-State Molecular Structures

For aromatic compounds, X-ray diffraction has been instrumental in confirming the planar structure of the benzene ring and determining the exact bond lengths, which are intermediate between a single and a double bond. docbrown.info In the 1920s, early crystallographic studies on benzene derivatives like hexamethylbenzene (B147005) provided foundational proof for the hexagonal and planar nature of the benzene core. docbrown.info Similarly, studies on various cyclohexane (B81311) derivatives have used this technique to establish their distinct, non-planar ring structures. aps.org

Table 1: Representative Bond Length Data from X-ray Diffraction for Related Structures

| Bond Type | Typical Bond Length (nm) | Structure Type |

| C-C (single bond) | 0.154 | Alkanes |

| C=C (double bond) | 0.134 | Alkenes |

| Aromatic C-C | 0.139 | Benzene |

This table illustrates typical bond lengths determined by X-ray diffraction for comparison purposes, as specific data for this compound is not published in the reviewed sources. docbrown.info

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a non-polar hydrocarbon like this compound, chromatographic techniques are indispensable for its isolation and purity verification during and after synthesis.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for monitoring the progress of organic reactions and determining the purity and quantity of the resulting products. youtube.com In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium) and the liquid or solid stationary phase coated on the inside of the column. researchgate.net

For the analysis of this compound, a non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5), would be effective. researchgate.net As the components of the reaction mixture travel through the column, they separate based on their boiling points and interactions with the stationary phase. This compound, being a relatively non-polar hydrocarbon, would elute at a specific retention time. By comparing this retention time to that of a known standard, the compound can be identified. youtube.com

Furthermore, when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative data. The area under a peak in the chromatogram is proportional to the amount of the corresponding compound present in the mixture. youtube.com This allows for the calculation of the reaction yield and the assessment of product purity by detecting any remaining starting materials or byproducts. researchgate.net The use of an internal standard can improve the accuracy of quantification. chromforum.org

Table 2: Illustrative Gas Chromatography (GC) Method Parameters for Analysis of Cyclopropyl Aromatic Compounds

| Parameter | Setting | Purpose |

| Column | HP-5 (or similar non-polar capillary) | Separation of non-polar to semi-polar compounds |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |

| Injection Mode | Split | Prevents column overloading with concentrated samples |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample |

| Oven Program | 60 °C initial, ramp to 280 °C | Separates compounds based on boiling point differences |

| Detector | FID or MS | Detection and quantification of eluted compounds |

This table represents typical starting parameters for a GC method; actual conditions would need to be optimized for the specific analysis. researchgate.netchromforum.orgnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture, the mobile phase or "eluent." The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential polarity and affinity for the stationary and mobile phases.

To monitor a reaction that synthesizes this compound, one would spot the starting materials and the reaction mixture side-by-side on a TLC plate. As a non-polar hydrocarbon, this compound would have a weak affinity for the polar silica gel stationary phase and would be readily carried up the plate by a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Consequently, it would exhibit a high Retention Factor (Rf) value. The starting materials, if more polar, would travel a shorter distance, resulting in lower Rf values. The progress of the reaction can be visualized (often using a UV lamp, as benzene rings are UV-active) by the disappearance of the starting material spot and the appearance of the product spot.

Table 3: Hypothetical TLC Data for Synthesis of this compound

| Compound | Polarity | Expected Rf Value (Non-polar Eluent) |

| Reactant (e.g., a polar precursor) | More Polar | Low (e.g., 0.2) |

| This compound | Non-polar | High (e.g., 0.8) |

Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. This data is illustrative of expected results.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2,2-dimethylcyclopropyl)benzene at the molecular level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Paths

Density Functional Theory (DFT) has become a important tool for studying the electronic properties of molecules like this compound. researchgate.net DFT methods, such as B3LYP with a 6-31G** basis set, are used to optimize the molecular structure and calculate various electronic properties. researchgate.net These calculations can predict key parameters that govern the molecule's behavior. For instance, the addition of methyl groups to a benzene (B151609) ring has been shown to decrease the energy gap, which can influence the molecule's conductivity and solubility. researchgate.net

DFT is also employed to explore potential reaction pathways. For example, studies on related benzene derivatives have used DFT to investigate skeletal rearrangements, achieving excellent agreement between calculated free energies of activation and experimental kinetic data. scispace.com This approach helps in identifying transition states and understanding the mechanics of chemical transformations. scispace.com

| Molecule | Method | Basis Set | Property | Calculated Value |

|---|---|---|---|---|

| Methylbenzene | B3LYP | 6-31G** | Energy Gap | Decreased compared to benzene researchgate.net |

| Dewar Benzene Derivatives | DFT | Not Specified | Free Energy of Activation | Excellent agreement with experimental data scispace.com |

Ab Initio Calculations of Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining the energetics of molecules. For systems involving weak interactions, such as the benzene dimer, methods like coupled-cluster with single and double and perturbative triple excitations [CCSD(T)] are considered the gold standard. nih.govrsc.org

While direct ab initio studies specifically on this compound are not extensively documented in the provided results, the principles from studies on similar systems are applicable. For instance, investigations into the benzene dimer have utilized CCSD(T) to accurately calculate interaction energies and determine the most stable conformations. nih.govrsc.org These high-level calculations are crucial for benchmarking other computational methods and for obtaining reliable energetic data.

Reaction Pathway and Transition State Modeling

Understanding how this compound might react or rearrange is a key area of computational study. This involves mapping out the potential energy surface to identify stable intermediates and the transition states that connect them.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating complex reaction mechanisms that may be difficult to probe experimentally. For example, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have detailed all stages of a one-pot synthesis, including Michael addition, rearrangement, and cyclization. rsc.org These studies can calculate the energy barriers for each step, identifying the rate-determining stages of a reaction. rsc.org

In the context of benzene and its derivatives, computational studies have explored various reaction pathways, including those leading to the formation of benzene from smaller hydrocarbon radicals. nih.gov These automated search methods can uncover complex, multi-step reaction networks. nih.gov For instance, the reaction of the ethynyl (B1212043) radical with 1,3-butadiene (B125203) has been computationally shown to form fulvene, a key intermediate in benzene formation, through a series of submerged transition states.

Energetic Landscape of Isomerizations and Rearrangements

The energetic landscape provides a map of all possible structures (isomers) and the energy required to convert between them. Computational studies on Dewar benzene derivatives have revealed the involvement of multiple transition states in their rearrangement to biaryl products. scispace.com Methods such as intrinsic reaction coordinate (IRC) calculations and molecular dynamics simulations have been used to trace the reaction path from reactant to product, confirming the proposed mechanisms. scispace.com These studies show that even seemingly simple rearrangements can proceed through complex pathways involving intermediates like Möbius benzene. scispace.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comyoutube.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO-LUMO energy gap is a particularly important parameter derived from FMO theory. schrodinger.com A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, while a smaller gap suggests the molecule is more reactive. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

In benzene, the six p-orbitals combine to form six pi molecular orbitals: three bonding (π) and three anti-bonding (π*). youtube.com The six pi electrons occupy the three bonding orbitals, with the two degenerate π2 and π3 orbitals being the HOMOs. youtube.com The lowest energy anti-bonding orbitals, π4 and π5, are the LUMOs. youtube.com The introduction of a 2,2-dimethylcyclopropyl group would perturb these orbitals, altering the HOMO-LUMO gap and thus the reactivity of the benzene ring.

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. schrodinger.com | Relates to the molecule's ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. schrodinger.com | Relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. schrodinger.com | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity/Selectivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. unipi.itnih.gov In the context of this compound and related cyclopropylarenes, QSAR models can be invaluable for predicting their reactivity in various chemical transformations and understanding the factors governing regioselectivity and stereoselectivity. These models are built upon the principle that the structural and physicochemical properties of a molecule, encoded as numerical descriptors, determine its activity. unipi.it

The development of a QSAR model typically involves several key steps. Initially, a dataset of molecules with known reactivity or selectivity data is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Finally, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as neural networks, to correlate the descriptors with the observed activity. unipi.itnih.govnih.gov The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds. nih.gov

Research Findings in QSAR Modeling of Substituted Benzenes

While specific QSAR studies exclusively targeting the reactivity of this compound are not extensively documented in publicly available literature, a wealth of research on substituted benzenes provides a strong foundation for how such models would be constructed and the types of descriptors that would be relevant. unipi.itnih.govresearchgate.net Studies on the toxicity and biological activity of benzene derivatives have successfully employed QSAR to elucidate the structural features that govern their behavior. nih.govresearchgate.net

For instance, in studies predicting the acute toxicity of substituted benzenes, descriptors such as the octanol-water partition coefficient (logP), which quantifies hydrophobicity, and electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have been shown to be critical. researchgate.net The HOMO energy is often correlated with the electron-donating ability of a molecule, a key factor in electrophilic aromatic substitution reactions, while the LUMO energy relates to its electron-accepting ability.

In the context of predicting the reactivity of this compound, a QSAR model would likely incorporate descriptors that capture the unique electronic and steric properties imparted by the dimethylcyclopropyl group. The cyclopropyl (B3062369) ring is known to exhibit electronic properties similar to a double bond, capable of donating electron density to the benzene ring and thus activating it towards electrophilic attack. The methyl groups, in turn, provide additional steric bulk and electronic effects.

A hypothetical QSAR study on the nitration of a series of substituted cyclopropylarenes, including this compound, might aim to predict the reaction rate or the ratio of ortho/para isomers. The following data table illustrates the types of descriptors and activity data that would be relevant for such a study.

| Compound | logP | HOMO (eV) | LUMO (eV) | Steric Parameter (e.g., STERIMOL L) | Reactivity (log k) |

| Cyclopropylbenzene (B146485) | 3.17 | -8.69 | -0.68 | 4.22 | -2.5 |

| This compound | 4.05 | -8.55 | -0.65 | 5.10 | -2.1 |

| (1-Methylcyclopropyl)benzene | 3.61 | -8.62 | -0.66 | 4.65 | -2.3 |

| (2-Phenylcyclopropyl)benzene | 4.45 | -8.48 | -0.75 | 5.80 | -2.8 |

| p-Methoxy(cyclopropyl)benzene | 3.25 | -8.30 | -0.70 | 4.22 | -1.5 |

| p-Nitro(cyclopropyl)benzene | 3.05 | -9.10 | -1.50 | 4.22 | -4.5 |

Note: The data in this table are hypothetical and for illustrative purposes only.

From such a dataset, a QSAR equation could be derived. For example, a simplified MLR model might take the form:

log k = c₀ + c₁ (HOMO) + c₂ (Steric Parameter)

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis. A positive coefficient for the HOMO energy would indicate that higher electron-donating ability (less negative HOMO) leads to a faster reaction, as expected for electrophilic aromatic substitution. A negative coefficient for the steric parameter might suggest that increased bulkiness around the cyclopropyl group hinders the approach of the electrophile, thereby reducing the reaction rate.

Furthermore, advanced QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These 3D-QSAR methods generate three-dimensional fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed and visual understanding of the structure-activity relationship. nih.govnih.gov For predicting regioselectivity (e.g., the ortho/para ratio), these methods could be particularly insightful by highlighting the regions where positive or negative electrostatic potentials and steric bulk favor or disfavor electrophilic attack at specific positions on the benzene ring.

While direct experimental QSAR data for this compound's reactivity remains a subject for future research, the established methodologies applied to related aromatic compounds provide a clear roadmap for how such investigations would proceed and the valuable predictive insights they could offer.

Synthetic Applications of the 2,2 Dimethylcyclopropyl Benzene Moiety in Complex Molecule Construction

Strategic Utility as a Building Block in Organic Synthesis

The 2,2-dimethylcyclopropyl group, when attached to a phenyl ring, imparts a range of desirable properties to a molecule. In medicinal chemistry, the cyclopropane (B1198618) ring is often employed as a bioisostere for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a functional group with a bioisostere is a common strategy in drug design to enhance a compound's activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

The 2,2-dimethylcyclopropyl moiety can serve as a lipophilic yet conformationally restricted substitute for more flexible alkyl groups or other functionalities. This conformational rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby increasing its binding affinity for a biological target. The gem-dimethyl groups further enhance lipophilicity and can provide a steric shield, potentially influencing the metabolic stability of the compound by hindering enzymatic degradation.

While direct, widespread applications of (2,2-dimethylcyclopropyl)benzene as a starting material in complex synthesis are not extensively documented in readily available literature, its structural components are found in various biologically active molecules. For instance, derivatives of 2,2-dimethylcyclopropane-1-carboxylic acid are crucial intermediates in the synthesis of pyrethroid insecticides. google.com This highlights the general importance of the 2,2-dimethylcyclopropane core in the development of valuable chemical entities.

Development of Molecules Incorporating the 2,2-Dimethylcyclopropylaryl Motif

The incorporation of the 2,2-dimethylcyclopropylaryl motif into more complex molecular frameworks is a challenging yet potentially rewarding synthetic endeavor. While the following sections discuss specific classes of molecules, it is important to note that the direct synthesis of these compounds starting from this compound is not well-reported. The discussion will, therefore, focus on the general synthetic strategies for these molecular classes and hypothesize how the this compound moiety could be integrated.

Spiropentane-Containing Steroid Analogues

The synthesis of spiropentane-containing steroid analogues is of interest due to the unique three-dimensional structure imparted by the spirocyclic system. There is no direct literature evidence for the synthesis of such analogues using this compound.

A hypothetical approach to incorporate a (2,2-dimethylcyclopropyl)phenyl group into a steroid scaffold could involve a multi-step sequence. One possibility is the functionalization of this compound to introduce a suitable reactive handle. For example, Friedel-Crafts acylation could introduce a ketone that could then be elaborated into a more complex side chain. This side chain could then participate in a cyclization reaction to form a spiro-fused ring system on a steroid nucleus. However, this remains a speculative pathway.

Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives are versatile intermediates in organic synthesis. The literature on their synthesis does not describe methods starting from this compound.

A potential, though unproven, strategy to synthesize a cyclohexane-1,3-dione derivative bearing a (2,2-dimethylcyclopropyl)phenyl substituent might involve a Robinson annulation-type reaction. This would require a suitably functionalized derivative of this compound that could act as a Michael acceptor or donor. For instance, an α,β-unsaturated ketone derived from this compound could be reacted with a suitable enolate to construct the cyclohexane (B81311) ring. The dione (B5365651) functionality could then be installed through subsequent oxidation or other functional group manipulations.

Nitrogen-Containing Heterocyclic Derivatives (e.g., Thiadiazole-Urea Compounds)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The synthesis of thiadiazole-urea compounds specifically from this compound has not been reported.

A hypothetical route to such compounds could begin with the nitration of this compound, followed by reduction to the corresponding aniline (B41778) derivative. This aniline could then be a key building block. For the synthesis of a thiadiazole, the aniline could be converted to a thiourea, which could then be cyclized with an appropriate reagent to form the thiadiazole ring. To form a urea (B33335) derivative, the aniline could be reacted with an isocyanate or a phosgene (B1210022) equivalent. This would result in a final molecule where the (2,2-dimethylcyclopropyl)phenyl group is appended to the nitrogen-containing heterocycle.

Methodologies for Stereochemical Control in Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives containing a 2,2-dimethylcyclopropyl group is a critical aspect, as the stereochemistry can have a profound impact on the biological activity of the final molecule. The synthesis of cyclopropanes can be achieved with high levels of stereoselectivity using a variety of methods.

One common approach is the use of chiral catalysts in cyclopropanation reactions. For example, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium or copper catalyst can lead to the formation of enantioenriched cyclopropanes.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the substrate, directing the cyclopropanation reaction to occur from a specific face of the molecule. The auxiliary can then be removed in a subsequent step to yield the desired stereoisomer of the product.

For derivatives of this compound where the stereocenter is on the cyclopropane ring (i.e., when the phenyl group is not attached to the carbon bearing the gem-dimethyl groups), stereoselective synthesis can be more complex. If the starting material is a chiral, non-racemic cyclopropane, then preserving this stereochemistry throughout the synthetic sequence is paramount. Alternatively, resolution of a racemic mixture of this compound derivatives could be employed to separate the enantiomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-dimethylcyclopropyl)benzene, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves photocycloaddition reactions. For example, asymmetric [3+2] photocycloadditions using cyclopropane derivatives (e.g., (2,2-dimethylcyclopropyl)methanone) with alkenes/alkynes under blue LED irradiation in acetone (0.1 M) with Δ-RhS catalyst (4 mol%) and Et₃N (2.0 equiv) achieved 67% yield . Optimization requires precise control of catalyst loading, solvent polarity, and reaction time. Enantiomeric excess (95% ee) was confirmed via HPLC (Chiralpak OD-H column, n-hexane/isopropanol = 98:2) .

Q. How is stereochemical purity of this compound derivatives validated experimentally?

- Methodological Answer : Chiral HPLC analysis is critical. For example, enantiomeric excess (ee) determination uses a Chiralpak OD-H column with n-hexane/isopropanol (98:2) at 1 mL/min flow rate, 25°C, and UV detection at 254 nm. Retention times (major: 3.6 min; minor: 4.0 min) and optical rotation ([α]D²² = +69.8° in CH₂Cl₂) provide complementary validation . Polarimetry and NMR spectroscopy (e.g., NOESY for spatial configuration) are recommended for cross-verification.

Q. What safety protocols are recommended for handling (2,2-dimethylcyclopropyl) derivatives in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazards (e.g., flammability, reactivity). For derivatives like 2,2-dimethylcyclopropyl cyanide (CAS 157728-61-5), use fume hoods, nitrile gloves, and eye protection. Emergency procedures include contacting Chemtrec® (800-424-9300) for spills or exposure . Avoid inhalation and skin contact due to insufficient toxicological data .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in cyclopropanation reactions?

- Methodological Answer : Steric hindrance from the 2,2-dimethyl group impacts reaction pathways. For instance, lithium carbenoid-mediated cyclopropanation of allylic substrates shows lower yields (16–33%) due to steric clashes during ring closure . Computational modeling (DFT) of transition states and substituent effects can predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is advised.

Q. What analytical challenges arise in characterizing this compound derivatives with complex substituents?

- Methodological Answer : Co-elution in chromatography and overlapping spectral signals are common. For example, GC-MS analysis of microbial metabolites containing 5-(2,2-dimethylcyclopropyl)-2-methyl-4-methylene-1-pentene (0.20% peak area) required tandem MS/MS for fragmentation pattern differentiation . High-resolution NMR (800 MHz+) with DEPT-135 and HSQC experiments resolves quaternary carbons and proton coupling in cyclopropane rings.

Q. How can contradictory data on enantioselectivity or reaction yields be resolved in cyclopropane synthesis?

- Methodological Answer : Apply iterative data triangulation:

- Step 1 : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled light exposure) .

- Step 2 : Cross-validate analytical methods (e.g., compare HPLC ee with polarimetry) .

- Step 3 : Investigate batch-to-batch variability in catalysts (e.g., Δ-RhS purity) or substrates .

- Step 4 : Use multivariate analysis (e.g., PCA) to identify outlier variables .

Q. What are the implications of the IFRA’s restriction on 2,2-dichloro-1-methylcyclopropylbenzene for related cyclopropane research?

- Methodological Answer : The IFRA ban (due to insufficient safety data) underscores the need for rigorous toxicological profiling of cyclopropane analogs. Researchers should:

- Prioritize Ames tests for mutagenicity and dermal sensitization assays .

- Substitute chlorine with less reactive groups (e.g., fluorine) while retaining cyclopropane ring stability .

- Collaborate with regulatory bodies (e.g., RIFM) to align synthetic goals with safety criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.